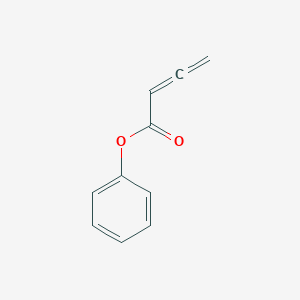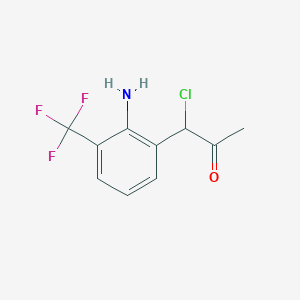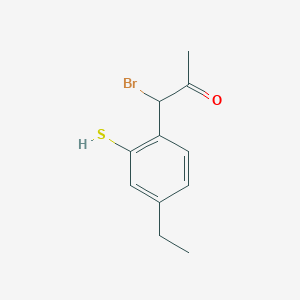
1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one typically involves the bromination of 1-(4-ethyl-2-mercaptophenyl)propan-2-one. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods are optimized to minimize by-products and ensure the efficient use of reagents.
Analyse Des Réactions Chimiques
1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in a suitable solvent.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-1-(4-methylphenyl)propan-2-one: This compound has a similar structure but lacks the ethyl and mercapto groups, resulting in different reactivity and applications.
1-Bromo-1-(4-mercaptophenyl)propan-2-one: This compound is similar but does not have the ethyl group, which can affect its chemical properties and reactivity.
The presence of the ethyl and mercapto groups in this compound makes it unique and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H13BrOS |
|---|---|
Poids moléculaire |
273.19 g/mol |
Nom IUPAC |
1-bromo-1-(4-ethyl-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-8-4-5-9(10(14)6-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
Clé InChI |
IFXPLQFAKLTZKS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C(C(=O)C)Br)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


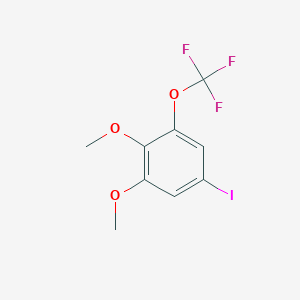
![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)
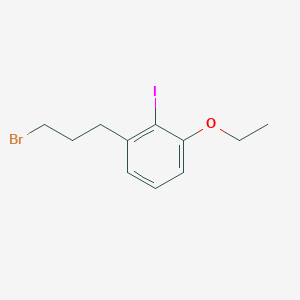
![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)
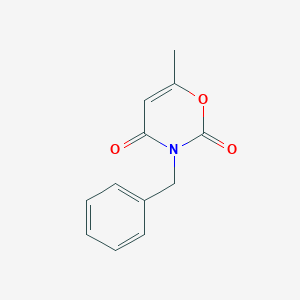
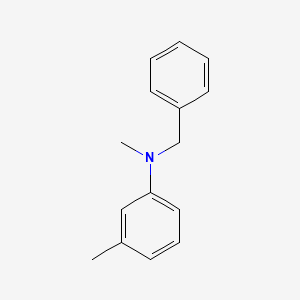

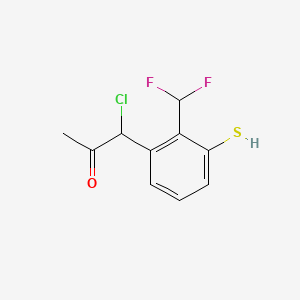
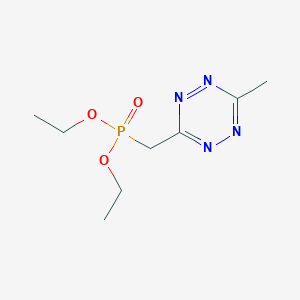
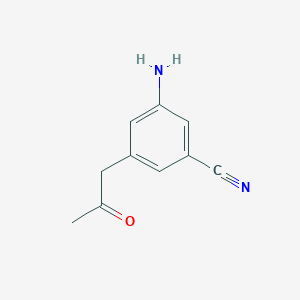
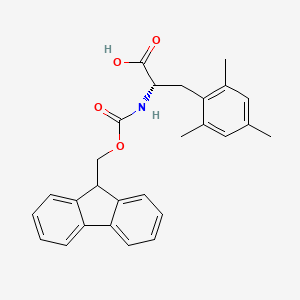
![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)
